Silverdiethyldithiocarbamate
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Overview
Description
Silverdiethyldithiocarbamate is a chemical compound with the formula AgS₂CN(C₂H₅)₂. It is the silver salt of diethyldithiocarbamic acid, a well-known chelator of heavy metals. This compound is primarily used as an analytical reagent for determining arsenic concentrations due to its unique properties, such as being insoluble in water but soluble in pyridine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Silverdiethyldithiocarbamate can be synthesized by mixing a solution of sodium diethyldithiocarbamate with a solution of silver nitrate. The reaction immediately forms a precipitate, which can be filtered to isolate the compound from the mixture. The solid should then be rinsed with hot water to remove any residual acid salt .
Industrial Production Methods
In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically produced in batch reactors, where the reactants are mixed under controlled temperatures and agitation to facilitate the reaction and precipitation of the product.
Chemical Reactions Analysis
Types of Reactions
Silverdiethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The compound can participate in substitution reactions where the silver ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium diethyldithiocarbamate and other metal salts are used.
Major Products Formed
Oxidation: The oxidation of this compound can lead to the formation of various sulfur-containing compounds.
Substitution: Substitution reactions typically yield metal diethyldithiocarbamates, where the silver ion is replaced by another metal ion.
Scientific Research Applications
Silverdiethyldithiocarbamate has diverse applications in scientific research, including:
Mechanism of Action
The primary mechanism of action of silverdiethyldithiocarbamate involves its role as a coordination complex. It can chelate metal ions, forming stable complexes that are useful in various analytical and industrial applications. In biological systems, it can inhibit the induction of macrophage nitric oxide synthase, affecting the production of nitric oxide .
Comparison with Similar Compounds
Similar Compounds
Sodium diethyldithiocarbamate: Similar in structure but more soluble in water, making it more practical for certain applications.
Copper diethyldithiocarbamate: Used in similar analytical applications but with different metal ion specificity.
Uniqueness
Silverdiethyldithiocarbamate is unique due to its insolubility in water and its specific applications in detecting arsenic concentrations. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds .
Properties
IUPAC Name |
silver;N,N-diethylcarbamodithioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2.Ag/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVHDIYWJVLAGH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].[Ag+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10AgNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1470-61-7 |
Source
|
Record name | Silver diethyldithiocarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1470-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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